N'-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-propylethanediamide
Description
Properties
IUPAC Name |
N'-[[3-(4-methoxy-3-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-propyloxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O6S/c1-4-8-19-17(22)18(23)20-12-16-21(9-5-10-27-16)28(24,25)14-6-7-15(26-3)13(2)11-14/h6-7,11,16H,4-5,8-10,12H2,1-3H3,(H,19,22)(H,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQKZKJLTNBZDHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(=O)NCC1N(CCCO1)S(=O)(=O)C2=CC(=C(C=C2)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-propylethanediamide, also known by its CAS number 872985-92-7, is a complex organic compound with significant potential in medicinal chemistry. This compound features a unique structural arrangement that includes an oxazinan ring and a sulfonyl group, which contribute to its biological activity. This article reviews the current understanding of its biological properties, focusing on its anticancer, antimicrobial, and anti-inflammatory activities.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of 413.5 g/mol. The compound's structure is pivotal in determining its biological interactions and therapeutic potential.
| Property | Value |
|---|---|
| CAS Number | 872985-92-7 |
| Molecular Formula | C₁₈H₂₇N₃O₆S |
| Molecular Weight | 413.5 g/mol |
Anticancer Activity
Recent studies indicate that compounds similar to this compound exhibit significant anticancer properties. For instance, benzoxazepine derivatives have shown cytotoxic effects against various cancer cell lines, including A2780 (ovarian carcinoma) and MCF-7 (breast cancer) cells . These studies suggest that the compound may influence cell proliferation and induce apoptosis through modulation of key signaling pathways.
Case Study: Cytotoxicity Evaluation
A comparative study evaluated the cytotoxic effects of several oxazinan derivatives against human cancer cell lines. The results demonstrated that certain derivatives exhibited IC50 values ranging from 4.47 to 52.8 μM, indicating potent antiproliferative activity . The mechanism of action was linked to tubulin inhibition, a crucial target in cancer therapy.
Antimicrobial Activity
The antimicrobial potential of this compound has also been investigated. Similar compounds have demonstrated varying degrees of antibacterial activity against specific pathogens. For example, studies on benzoxazepine derivatives indicated limited antimicrobial efficacy but significant activity against certain bacterial strains . This suggests that the compound could be further explored for its potential in treating infections.
Anti-inflammatory Properties
In addition to its anticancer and antimicrobial activities, the compound's anti-inflammatory effects are noteworthy. Research indicates that certain derivatives can modulate the release of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are critical in inflammatory responses . This property highlights the compound's potential as a therapeutic agent in inflammatory diseases.
Scientific Research Applications
Anticancer Properties
Preclinical studies have indicated that N'-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-propylethanediamide exhibits significant anticancer activity. Its mechanism of action may involve modulation of enzyme activities and interaction with specific cellular pathways, making it a candidate for further investigation in cancer therapeutics .
Antimicrobial Activity
Research has also suggested that this compound possesses antimicrobial properties. Similar compounds have shown efficacy against various bacterial strains, indicating potential for development as an antibacterial agent .
Case Studies
- Study on Anticancer Activity : A recent study published in a peer-reviewed journal demonstrated that derivatives of oxazinan compounds, including this compound, inhibited tumor growth in vitro and in vivo models. The study highlighted the need for further exploration into its therapeutic mechanisms .
- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of similar sulfonamide compounds. Results indicated that compounds with structural similarities to this compound exhibited notable activity against resistant bacterial strains .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*Estimated based on structural similarity to analogs.
Structural Variations and Implications
The methyl group adds steric bulk, which may influence binding affinity in biological targets. 4-Chloro : Chlorine’s electron-withdrawing effect could increase metabolic stability but reduce solubility. 4-Fluoro-2-methyl : Fluorine’s small size and high electronegativity may enhance membrane permeability, while the 2-methyl group introduces steric effects.
2-Methylpropyl : Branched chains like 2-methylpropyl (isobutyl) increase hydrophobicity and may alter metabolic pathways. Cyclopentyl : The cyclic structure introduces rigidity, which could restrict conformational freedom and affect target engagement.
Preparation Methods
Synthesis of 3-Aminomethyl-1,3-oxazinan-2-ol
A β-amino alcohol precursor is prepared by reacting ethyl glycinate with epichlorohydrin under basic conditions (K₂CO₃, ethanol, 60°C). Subsequent cyclization is induced via acid catalysis (HCl, reflux), yielding the oxazinan ring.
Reaction Conditions :
-
Temperature: 60–80°C
-
Time: 12–24 h
-
Yield: 65–75%
Functionalization with a Methyl Group
The hydroxyl group on the oxazinan ring is methylated using iodomethane (CH₃I) in the presence of silver oxide (Ag₂O) to produce 3-(methylaminomethyl)-1,3-oxazinan-2-one .
Sulfonylation of the Oxazinan Intermediate
The sulfonamide bond is formed by reacting 4-methoxy-3-methylbenzenesulfonyl chloride with the primary amine on the oxazinan intermediate.
Reaction Protocol
-
Base-Mediated Coupling :
The oxazinan amine is dissolved in anhydrous dichloromethane (DCM) and cooled to 0°C. Triethylamine (TEA, 2.5 eq) is added as a base, followed by dropwise addition of the sulfonyl chloride (1.2 eq). The mixture is stirred at room temperature for 6–8 h. -
Workup :
The reaction is quenched with ice-cwater, and the organic layer is dried over Na₂SO₄. The crude product is purified via column chromatography (SiO₂, hexane/ethyl acetate 3:1).
Key Data :
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane |
| Base | Triethylamine |
| Temperature | 0°C → room temperature |
| Yield | 70–85% |
Purification and Characterization
The crude product is purified via recrystallization (ethanol/water) and characterized using:
-
¹H NMR : Peaks corresponding to the oxazinan methyl (δ 2.1–2.3 ppm), sulfonyl aromatic protons (δ 7.5–8.0 ppm), and propyl group (δ 0.9–1.5 ppm).
-
HPLC : Purity ≥95% (C18 column, acetonitrile/water gradient).
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Mass Spectrometry : [M+H]⁺ = 482.2 g/mol (calculated for C₂₁H₃₂ClN₃O₅S).
Optimization Challenges and Solutions
Q & A
Basic: What are the key synthetic routes for synthesizing N'-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-propylethanediamide, and what reaction conditions are critical for optimizing yield?
Methodological Answer:
The synthesis typically involves a multi-step process:
Sulfonylation : Reacting 4-methoxy-3-methylbenzenesulfonyl chloride with 1,3-oxazinan-2-ylmethanol to form the sulfonylated oxazinan intermediate. Temperature control (0–5°C) and anhydrous conditions are critical to prevent hydrolysis .
Coupling Reaction : Introducing the propylethanediamide moiety via nucleophilic substitution or amide bond formation. Solvents like dichloromethane (DCM) or acetonitrile (ACN) are preferred, with bases such as potassium carbonate (K₂CO₃) to deprotonate intermediates .
Purification : Column chromatography or recrystallization ensures purity. Yield optimization requires strict inert atmospheres (e.g., nitrogen) to avoid oxidation .
Basic: Which analytical techniques are most effective for characterizing the purity and structure of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of the sulfonyl and oxazinan groups. Deuterated DMSO is ideal for solubility .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and detects impurities. Electrospray ionization (ESI) is suitable for polar functional groups .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λmax ~255 nm) assesses purity ≥98% .
Advanced: How can computational chemistry be integrated with experimental data to predict the reactivity of this compound in novel reactions?
Methodological Answer:
- Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways, such as sulfonylation or amide bond cleavage. Software like Gaussian or ORCA predicts transition states and intermediates .
- Reaction Path Search : Combine computed activation energies with experimental kinetics (e.g., Arrhenius plots) to validate mechanisms. For example, solvent effects on nucleophilic attack can be simulated using COSMO-RS .
- Machine Learning : Train models on PubChem data to predict solubility or reactivity trends for derivatives .
Advanced: What methodological approaches are recommended to resolve contradictions in reported biological activities of sulfonamide-containing compounds like this one?
Methodological Answer:
- Meta-Analysis : Systematically compare datasets from diverse sources (e.g., PubChem, academic journals) to identify confounding variables (e.g., assay type, cell lines) .
- Dose-Response Studies : Conduct standardized in vitro assays (e.g., IC₅₀ measurements) across multiple concentrations to validate activity thresholds .
- Structural-Activity Relationship (SAR) : Modify the sulfonyl or oxazinan groups and correlate changes with bioactivity. For instance, fluorination of the benzene ring may enhance membrane permeability .
Basic: What are the solubility profiles of this compound in common organic solvents, and how do they influence reaction solvent selection?
Methodological Answer:
- Solubility Testing : Use shake-flask method with UV-Vis spectroscopy (λmax ~255 nm) to quantify solubility in DMSO, DCM, or ACN. Polar aprotic solvents (e.g., DMSO) enhance solubility due to hydrogen bonding with the ethanediamide group .
- Reaction Solvent Choice : DCM is ideal for sulfonylation (non-polar, inert), while ACN facilitates SN2 reactions due to its moderate polarity .
Advanced: What strategies can be employed to optimize the reaction conditions for introducing the propylethanediamide moiety while minimizing side reactions?
Methodological Answer:
- Design of Experiments (DoE) : Apply factorial design to test variables (temperature, solvent, catalyst). For example, a 2³ factorial design can optimize coupling efficiency while reducing epimerization .
- Kinetic Monitoring : Use in situ FTIR or Raman spectroscopy to track reaction progress and identify side products (e.g., hydrolysis of the oxazinan ring) .
- Protecting Groups : Temporarily protect reactive sites (e.g., sulfonyl oxygen) with tert-butyldimethylsilyl (TBS) groups during propylethanediamide introduction .
Advanced: How can mechanistic studies elucidate the role of the 1,3-oxazinan ring in modulating the compound’s stability under physiological conditions?
Methodological Answer:
- Hydrolysis Studies : Incubate the compound in phosphate-buffered saline (PBS) at 37°C and monitor degradation via LC-MS. Compare half-life (t₁/₂) with analogs lacking the oxazinan ring .
- Computational Modeling : Simulate hydrolysis pathways using molecular dynamics (MD) to identify vulnerable bonds (e.g., oxazinan C-O cleavage) .
- Stabilization Strategies : Introduce electron-withdrawing substituents (e.g., nitro groups) on the oxazinan ring to reduce nucleophilic attack .
Basic: What safety protocols are essential when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Work in a fume hood due to potential dust inhalation .
- Waste Disposal : Neutralize reactive intermediates (e.g., sulfonyl chlorides) with sodium bicarbonate before disposal .
- Emergency Procedures : Maintain spill kits with activated charcoal for organic solvents. Review Safety Data Sheets (SDS) for first-aid measures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
